molecular formula C16H23N3O4 B2594796 Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 2034619-00-4

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2594796
CAS No.: 2034619-00-4
M. Wt: 321.377
InChI Key: UGAXBZJYPCFRBF-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and similar compounds have been synthesized via Knoevenagel condensation reactions, characterized by NMR, Mass spectra, and X-ray diffraction studies. These studies highlight the structural features and potential reactivity of similar ethyl oxobutanoate derivatives (Kariyappa et al., 2016; Kumar et al., 2016).

Antimicrobial and Antioxidant Activities

  • Investigations into ethyl oxobutanoate derivatives reveal antimicrobial and antioxidant susceptibilities, highlighting their potential application in the development of new therapeutic agents (Kumar et al., 2016).

Synthetic Methodology Development

  • The versatility of ethyl 3-oxobutanoate derivatives in synthesizing a wide range of heterocycles demonstrates their importance in synthetic organic chemistry. For example, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a precursor for the synthesis of diverse trifluoromethyl heterocycles, utilizing rhodium(II) or copper(II) catalyzed reactions (Honey et al., 2012).

Potential Biological Activities

  • Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate and related compounds have been synthesized and evaluated for their biological activities, such as antiviral properties against HBV, showcasing the potential of ethyl oxobutanoate derivatives in medicinal chemistry (Aal, 2002).

Properties

IUPAC Name

ethyl 4-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-3-22-16(21)7-6-15(20)19-10-4-5-13(11-19)23-14-8-9-17-12(2)18-14/h8-9,13H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAXBZJYPCFRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC(=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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